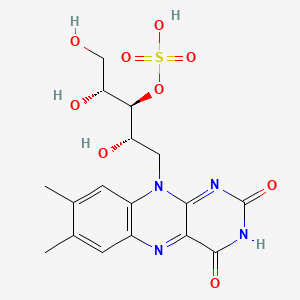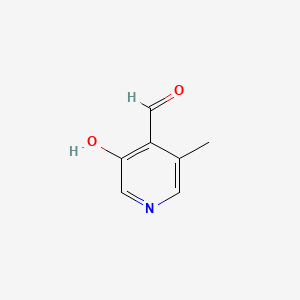
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a chemical compound with the molecular formula C14H11F3N2O2 and a molecular weight of 296.24 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to an isonicotinic acid structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethylbenzylamine and isonicotinic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile.
Catalysts and Reagents: Tetrabutylammonium fluoride is used as a catalyst to facilitate the reaction.
Purification: The product is purified through extraction with diethyl ether and subsequent distillation under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the isonicotinic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine and isonicotinic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylamine moiety can interact with various enzymes and receptors, modulating their activity. The isonicotinic acid structure is known to inhibit the formation of certain bacterial cell walls, making it a potential antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)isonicotinic Acid: Similar in structure but lacks the benzylamine moiety.
2-Amino-3-(trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group but differs in the position and presence of the amino group.
3,5-Bis(trifluoromethyl)benzoic Acid: Features two trifluoromethyl groups but lacks the isonicotinic acid structure.
Uniqueness
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to the combination of its trifluoromethyl group, benzylamine moiety, and isonicotinic acid structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propriétés
Numéro CAS |
1522626-06-7 |
|---|---|
Formule moléculaire |
C14H11F3N2O2 |
Poids moléculaire |
296.249 |
Nom IUPAC |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
Clé InChI |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













